molecular formula C8H2F3NO B2508179 2,4,5-Trifluorobenzoyl cyanide CAS No. 2091697-40-2

2,4,5-Trifluorobenzoyl cyanide

Cat. No.: B2508179
CAS No.: 2091697-40-2
M. Wt: 185.105
InChI Key: JALNONZLPOOQBV-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzoyl cyanide is an organic compound with the molecular formula C8H2F3NO. It is a derivative of benzoyl cyanide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trifluorobenzoyl cyanide can be synthesized through the cyanation of 2,4,5-trifluorobenzoyl fluoride. The reaction typically involves the use of a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluorobenzoyl cyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the cyanide group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: It can be reduced to 2,4,5-trifluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to 2,4,5-trifluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products like 2,4,5-trifluorobenzylamine, 2,4,5-trifluorobenzyl alcohol, or 2,4,5-trifluorobenzyl thiol.

    Reduction: 2,4,5-Trifluorobenzylamine.

    Oxidation: 2,4,5-Trifluorobenzoic acid

Scientific Research Applications

2,4,5-Trifluorobenzoyl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds. Its high reactivity makes it suitable for use in complex organic synthesis.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can be used in biochemical studies and drug development.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Fluorinated compounds often exhibit enhanced biological activity and stability.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers

Mechanism of Action

The mechanism of action of 2,4,5-trifluorobenzoyl cyanide involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate or a reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trifluorobenzoyl cyanide is unique due to its high reactivity and the presence of both fluorine and cyanide functional groups. This combination makes it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

2,4,5-trifluorobenzoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALNONZLPOOQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091697-40-2
Record name 2,4,5-trifluorobenzoyl cyanide
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